5-[(E)-3-(4-Fluorosulfonyloxyphenyl)prop-2-enoyl]-1-phenyltriazole
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Overview
Description
5-[(E)-3-(4-Fluorosulfonyloxyphenyl)prop-2-enoyl]-1-phenyltriazole is a synthetic organic compound with the molecular formula C17H12FN3O4S and a molecular weight of 373.36
Preparation Methods
The synthesis of 5-[(E)-3-(4-Fluorosulfonyloxyphenyl)prop-2-enoyl]-1-phenyltriazole involves multiple steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-fluorosulfonyloxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the triazole ring.
Chemical Reactions Analysis
5-[(E)-3-(4-Fluorosulfonyloxyphenyl)prop-2-enoyl]-1-phenyltriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorosulfonyloxy group, where nucleophiles such as amines or thiols replace the fluorosulfonyloxy group, forming new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used but generally include functionalized triazole derivatives with modified chemical properties.
Scientific Research Applications
5-[(E)-3-(4-Fluorosulfonyloxyphenyl)prop-2-enoyl]-1-phenyltriazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: The compound is explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents with improved efficacy and safety profiles.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(E)-3-(4-Fluorosulfonyloxyphenyl)prop-2-enoyl]-1-phenyltriazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
5-[(E)-3-(4-Fluorosulfonyloxyphenyl)prop-2-enoyl]-1-phenyltriazole can be compared with other similar compounds, such as:
5-[(E)-3-(4-Chlorosulfonyloxyphenyl)prop-2-enoyl]-1-phenyltriazole: This compound has a chlorosulfonyloxy group instead of a fluorosulfonyloxy group, which may result in different chemical reactivity and biological activity.
5-[(E)-3-(4-Methoxysulfonyloxyphenyl)prop-2-enoyl]-1-phenyltriazole: The presence of a methoxysulfonyloxy group can influence the compound’s solubility and interaction with biological targets.
5-[(E)-3-(4-Nitrosulfonyloxyphenyl)prop-2-enoyl]-1-phenyltriazole:
Properties
IUPAC Name |
5-[(E)-3-(4-fluorosulfonyloxyphenyl)prop-2-enoyl]-1-phenyltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O4S/c18-26(23,24)25-15-9-6-13(7-10-15)8-11-17(22)16-12-19-20-21(16)14-4-2-1-3-5-14/h1-12H/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDWXBJDVUZOAD-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=N2)C(=O)C=CC3=CC=C(C=C3)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=CN=N2)C(=O)/C=C/C3=CC=C(C=C3)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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